molecular formula C5H7NO B082768 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- CAS No. 13950-21-5

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-

Cat. No. B082768
CAS RN: 13950-21-5
M. Wt: 97.12 g/mol
InChI Key: VHGGRTWHRJRQKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolone derivatives involves several methods, including the reaction of methyl 2-diphenylmethylenehydrazino-4-oxo-4-p-tolyl-2-butenic ether with oxalyl chloride leading to 1-diphenylmethyleneamino-5-methoxycarbonyl-4-p-toluoyl-2,3-dihydro-2,3-pyrroledione. This compound further reacts with water to yield substituted 3,5-dihydroxy-2,5-dihydro-2-pyrrolone (Aliev et al., 2001). Additionally, a convenient procedure for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a three-component condensation of active methylene compounds, aldehydes, and amines has been developed (Ryabukhin et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrrolone derivatives has been extensively studied. For example, the crystal and molecular structure of a substituted pyrrolone was investigated, revealing triclinic crystals with detailed cell dimensions and the presence of strong intermolecular hydrogen bonds forming an infinite chain of hydrogen-bonded molecules (Aliev et al., 2001).

Chemical Reactions and Properties

Pyrrolone derivatives undergo various chemical reactions, including condensation reactions with nucleophiles under acidic or basic conditions, leading to the formation of substituted pyrrolones with potential synthetic applications (Goto et al., 1991). These compounds also participate in catalyst-free synthesis processes, highlighting their versatility in organic synthesis and medicinal chemistry (Wu et al., 2017).

Scientific Research Applications

  • Synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones : A method for synthesizing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones was developed using a three-component condensation process. This approach resulted in the creation of over 3000 pyrrolones, demonstrating the compound's potential for generating a wide library of chemical entities (Ryabukhin et al., 2012).

  • Enantiomeric Discrimination : In a study on the enantiomeric discrimination of 5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole, the compound's potential in chiral separation and analysis was explored. The study demonstrated successful enantiodifferentiation using capillary electrophoresis (Kawano et al., 2021).

  • Synthesis of Pyrrolotriazepine Derivatives : Pyrrole derivatives, including those related to 2H-Pyrrol-2-one, were used to synthesize novel pyrrolotriazepine derivatives. This highlights the compound's utility in creating complex heterocyclic structures (Menges et al., 2013).

  • Creation of Novel 20π Antiaromatic System : Research involving 2-Chlorocyclohepta[b]pyrroles, related to 2H-Pyrrol-2-one, led to the synthesis of a novel 20π antiaromatic system, demonstrating the compound's role in advanced organic chemistry (Abe et al., 1990).

  • Cardiac cAMP Phosphodiesterase Inhibition : Derivatives of 1,5-dihydro-2H-pyrrol-2-one were explored as inhibitors of cardiac cAMP phosphodiesterase, revealing their potential in medicinal chemistry and drug discovery (Lampe et al., 1993).

  • Palladium-Catalyzed Alkylation and Benzylation : Pyrrole was used as a directing group in the palladium-catalyzed functionalization of C(sp2)-H bonds, indicating its use in sophisticated organic synthesis techniques (Wiest et al., 2016).

  • Single Molecule Magnets : A study demonstrated the application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, related to 2H-Pyrrol-2-one, in creating barrel-like clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

  • Carbon Steel Corrosion Inhibition : Derivatives of 1H-pyrrole-2,5-dione were used to inhibit the corrosion of carbon steel, highlighting the compound's relevance in materials science and engineering (Zarrouk et al., 2015).

  • Coupling with Organometallic Compounds : The study involving the coupling of 5-chloro-1,5-dihydro-2H-pyrrol-2-ones with organometallic compounds showcases the versatility of 2H-Pyrrol-2-one derivatives in organic synthesis (Nikitin & Andryukhova, 2000).

  • Synthesis from γ, δ-Unsaturated Ketone O-Acetyloximes : The synthesis of 3,4-dihydro-2H-pyrroles from γ, δ-unsaturated ketone O-acetyloximes indicates the compound's utility in generating pyrrole-based structures (Yoshida et al., 2002).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed. In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Future Directions

The main advantages of the synthesis process of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- are the scalable synthetic route and decreased number of reaction steps, which paves the way for the industrial-scale synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one .

properties

IUPAC Name

1-methyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-6-4-2-3-5(6)7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGGRTWHRJRQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336725
Record name 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-

CAS RN

13950-21-5
Record name 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
E Chebouat, N Gherraf, B Dadamoussa… - Der Pharmacia …, 2016 - researchgate.net
The Composition profile of the Dichloromethane extract of the leaves and Flowers of Ephedra alata growing in Algerian desert was studied by capillary gas chromatography-mass …
Number of citations: 7 www.researchgate.net
SJ Yu, Y Zhang, L Jiang, JY Bao, CR Li, MZ Fan - Mycosystema, 2012 - cabdirect.org
The volatile components of mycelia of Paecilomyces hepiali and Paecilomyces gunnii were extracted by simultaneous distillation extraction (SDE) and analyzed by gas chromatography-…
Number of citations: 0 www.cabdirect.org
E Hwija, Y Mossa, M Hasan - Tishreen University Journal …, 2017 - journal.tishreen.edu.sy
Flowers of Inula viscosa (L.) plant (Inula genus, Asteraceae family), locally known as Taion, was collected from two different regions of Lattakia: the Jubt Barghal region (a mountainous …
Number of citations: 5 journal.tishreen.edu.sy
GA Kurian, R Kumar, V Venkatesh… - Pharmacognosy …, 2008 - journals.lww.com
Desmodium gangeticum root is considered extensively in the indigenous system of medicine as an anti inflammatory, anti microbial agent in many Asian countries. Oxidative stress …
Number of citations: 3 journals.lww.com
S Amani, M Mohebodini… - Journal of the …, 2020 - Wiley Online Library
BACKGROUND Ficus carica L., an ancient source of food and medicines, is rich in valuable nutritional and secondary compounds with antioxidant, antimicrobial, and anticancer effects. …
Number of citations: 21 onlinelibrary.wiley.com
M Haidarizadeh - Journal of Plant Research (Iranian Journal of Biology …, 2018 - plant.ijbio.ir
The study of various plants in order to identify natural compounds with medicinal value is of interest to researchers. The aim of this study is to identify the chemical volatile compounds of …
Number of citations: 4 plant.ijbio.ir
于士军, 张莹, 蒋岚, 包佳源, 李春如, 樊美珍 - 菌物学报, 2012 - manu40.magtech.com.cn
: 对蝙蝠蛾拟青霉Paecilomyces hepiali 和古尼拟青霉P. gunnii 菌丝体的挥发性成分进行了研究, 采用同时蒸馏萃取法分别提取两种菌丝体中的挥发性成分, 经GC-MS 联用仪对挥发性成分进行…
Number of citations: 5 manu40.magtech.com.cn
庞登红, 王娜, 王萍, 周湘, 熊国玺 - 特征香味丙烯基烷基甲酮的合成, 2010 - annilm.com
1. 武汉黄鹤楼香精香料有限公司, 湖北省武汉市东西湖区金山大道1355 号430040 4. 湖北中烟工业有限责任公司技术研发中心, 湖北省武汉市汉阳区十升路430051 摘要: 本文利用酿酒酵母…
Number of citations: 2 www.annilm.com
P Viogenta, N Wathan, S Sunardi, J Azizah - Jurnal Pharmascience - ppjp.ulm.ac.id
Akar seluang belum (Luvunga sarmentosa (Blume) Kurz.) merupakan tumbuhan asal Kalimantan yang biasa dipercaya oleh masyarakat sekitar sebagai afrodisiaka karena memiliki …
Number of citations: 1 ppjp.ulm.ac.id
حیدری زاده, مسعود, قانعی الوار, محمد, لطفی… - مجله پژوهشهای گیاهی (علمی), 2018‎ - plant.ijbio.ir
گونه های مختلفی از جنس سرو به عنوان گیاهان دارویی شناخته شده اند. مطالعه گیاهان به منظور شناسایی ترکیبات طبیعی دارای ارزش دارویی مورد توجه محققین میباشد.هدف از این پژوهش شناسایی …‎
Number of citations: 2 plant.ijbio.ir

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